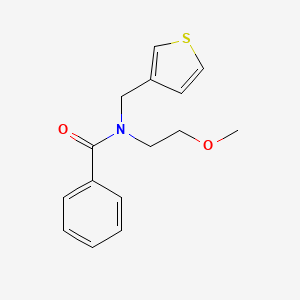
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, commonly known as MTE-T, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-Phenyl-benzamide derivatives have demonstrated effectiveness in inhibiting the acidic corrosion of mild steel. These compounds, characterized by substituents such as methoxy groups, have shown high inhibition efficiencies due to their strong adsorption at metal/electrolyte interfaces. This suggests that derivatives like N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide could potentially serve as corrosion inhibitors, given the presence of similar functional groups that might enhance adsorption and inhibition properties (Mishra et al., 2018).
Antimicrobial and Antifungal Activity
Compounds with structures similar to this compound, specifically those with benzamide components, have shown significant antibacterial and antifungal activities. The presence of methoxy and thiophene groups could influence the biological activity of such compounds, suggesting that the specific compound may also possess antimicrobial properties (Priya et al., 2006).
Molecular Structure and Characterization
The study of molecular structures and characterization, including X-ray diffraction and density functional theory (DFT) calculations, is crucial in understanding the properties and potential applications of complex organic compounds. Derivatives of benzamides, when analyzed through these methods, reveal insights into their electronic properties, molecular geometry, and potential reactivity, providing a foundation for predicting the behavior of this compound in various scientific applications (Demir et al., 2015).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-9-8-16(11-13-7-10-19-12-13)15(17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLPKDKNUCEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)
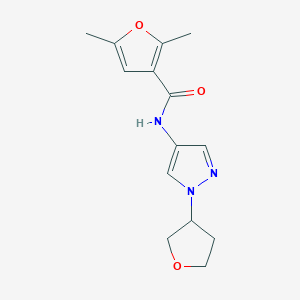
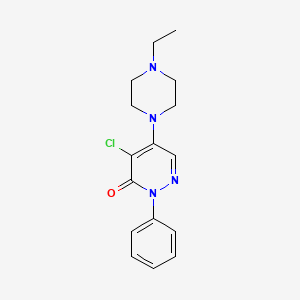
![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2952449.png)
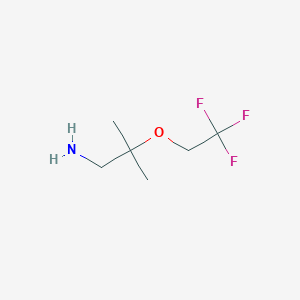
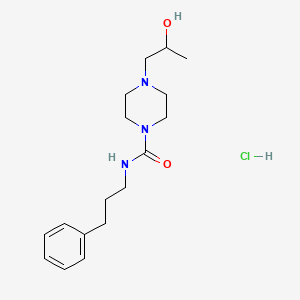
![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2952453.png)
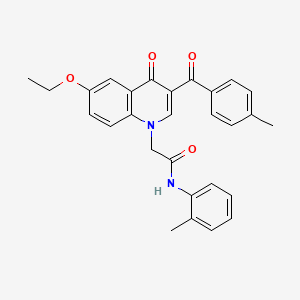
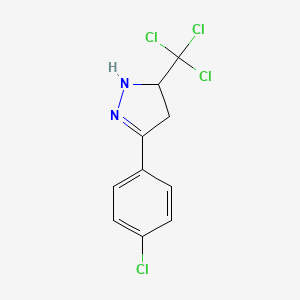
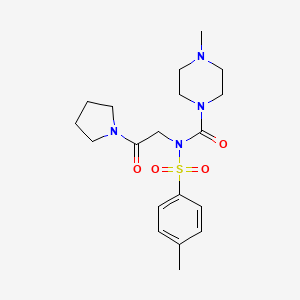
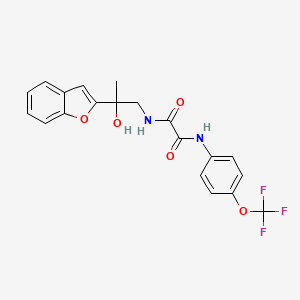
![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)